Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-
Description
The exploration of novel organic molecules for advanced materials is a critical driver of technological innovation. Within this context, Pyridine (B92270), 2-[4-(decyloxy)phenyl]-5-octyl-, has garnered attention for its potential to form the basis of new functional materials. The strategic combination of a rigid pyridine core with flexible long-chain substituents gives rise to unique self-assembling properties, which are essential for the development of liquid crystals and other ordered molecular systems.
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of functional materials. Pyridine, a six-membered heterocyclic ring with one nitrogen atom, is a particularly important building block due to its distinct electronic characteristics and its ability to participate in various intermolecular interactions. researchgate.net The nitrogen atom in the pyridine ring introduces a dipole moment and influences the molecule's polarity and polarizability, which are key factors in determining its liquid crystalline behavior. mdpi.com
The incorporation of a pyridine ring into a larger molecular structure, as seen in Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-, can lead to the formation of mesophases, which are intermediate states of matter between a conventional liquid and a solid crystal. tandfonline.com The specific arrangement of the pyridine and phenyl rings, along with the attached alkyl and alkoxy chains, dictates the type of mesophase formed (e.g., nematic, smectic) and its thermal stability. tandfonline.comnih.gov Research into homologous series of similar pyridine-based compounds has shown that even slight modifications to the molecular structure can significantly alter the mesomorphic properties. nih.gov
Table 1: General Properties of Pyridine-Based Compounds in Advanced Materials
| Property | Significance in Advanced Materials |
| Heterocyclic Nature | The presence of the nitrogen atom in the pyridine ring influences electronic properties, polarity, and intermolecular interactions, which are crucial for applications in electronics and liquid crystals. |
| Molecular Shape | The rod-like or calamitic shape of many pyridine derivatives is a prerequisite for the formation of liquid crystalline phases. |
| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an electric field is important for electro-optical applications. |
| Thermal Stability | High thermal stability is essential for materials used in electronic devices that generate heat during operation. |
This table provides a generalized overview of the properties of pyridine-based compounds and their relevance in the field of advanced materials.
The molecular architecture of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is a key determinant of its physical and chemical properties. The molecule consists of a central pyridine ring substituted at the 2-position with a 4-(decyloxy)phenyl group and at the 5-position with an octyl group. The long decyloxy and octyl chains are flexible and play a crucial role in the molecule's ability to self-assemble into ordered liquid crystalline structures. The length and branching of these alkyl chains can significantly influence the type of mesophase formed and the temperature range over which it is stable. tandfonline.comresearchgate.nettandfonline.com
Table 2: Influence of Molecular Structure on Mesomorphic Properties of Analogous Compounds
| Structural Feature | Effect on Mesomorphic Properties |
| Length of Alkyl/Alkoxy Chains | Longer chains generally favor the formation of more ordered smectic phases over nematic phases. tandfonline.commdpi.com |
| Position of Substituents | The substitution pattern on the pyridine and phenyl rings affects molecular packing and can determine the type and stability of the mesophase. mdpi.comresearchgate.net |
| Presence of Heteroatoms | The nitrogen atom in the pyridine ring introduces a dipole moment, influencing the dielectric properties and intermolecular interactions. mdpi.com |
| Core Structure | The rigid core of the molecule, composed of the pyridine and phenyl rings, is essential for maintaining the rod-like shape required for liquid crystallinity. mdpi.com |
This interactive table summarizes the effects of different structural features on the liquid crystalline properties of compounds analogous to Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-.
The field of pyridine-based materials is a dynamic area of research with a promising future. Initially, much of the focus was on the synthesis and characterization of new liquid crystalline materials for display technologies. rsc.org However, the unique photophysical and electronic properties of pyridine derivatives have opened up new avenues of investigation, particularly in the development of organic light-emitting diodes (OLEDs). nih.govacs.org
In the context of OLEDs, pyridine-containing molecules can act as efficient hole-transporting materials or as emitters. nih.govacs.org The ability to tune the electronic properties of these molecules through chemical modification makes them highly attractive for creating OLEDs with improved efficiency, stability, and color purity. acs.orgresearchgate.net Future research is likely to focus on the design and synthesis of novel pyridine derivatives with optimized properties for specific applications. This includes the development of materials with enhanced thermal stability, improved charge carrier mobility, and tailored emission spectra. acs.orgacs.org The continued exploration of structure-property relationships in compounds like Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- will be crucial for advancing the field of organic electronics. nih.gov
Properties
CAS No. |
113248-31-0 |
|---|---|
Molecular Formula |
C29H45NO |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
2-(4-decoxyphenyl)-5-octylpyridine |
InChI |
InChI=1S/C29H45NO/c1-3-5-7-9-11-12-14-16-24-31-28-21-19-27(20-22-28)29-23-18-26(25-30-29)17-15-13-10-8-6-4-2/h18-23,25H,3-17,24H2,1-2H3 |
InChI Key |
RCDDCRRSYYYQKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Arylpyridines with Alkyl/alkoxy Chains
Advanced Synthetic Strategies for Pyridine (B92270), 2-[4-(decyloxy)phenyl]-5-octyl- Analogs
Modern synthetic strategies for creating complex pyridine scaffolds like the target molecule often rely on powerful transition-metal-catalyzed reactions and sophisticated multistep sequences that allow for the precise assembly of the final structure from simpler, readily available starting materials.
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are central to the synthesis of 2-arylpyridines. The Suzuki-Miyaura coupling is a particularly prominent method for this purpose, involving the reaction of a pyridine-based electrophile with an arylboronic acid derivative in the presence of a palladium catalyst. nih.govcdnsciencepub.com
For the synthesis of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-, a plausible Suzuki coupling approach would involve the reaction between a 5-octyl-substituted 2-halopyridine (e.g., 2-bromo-5-octylpyridine) and 4-(decyloxy)phenylboronic acid. The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl₂, and requires a base to facilitate the transmetalation step. nih.govresearchgate.net The general scheme for this transformation is shown below:
Scheme 1: General Suzuki-Miyaura cross-coupling reaction for the synthesis of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, with electron-rich and bulky phosphine (B1218219) ligands often being employed to improve reaction efficacy, especially for challenging substrates like 2-pyridyl nucleophiles. claremont.edunih.gov
Beyond functionalizing a pre-existing pyridine ring, multistep sequences that construct the pyridine core from acyclic precursors offer a high degree of flexibility. These de novo syntheses allow for the introduction of various substituents at specific positions from the outset.
One versatile method is the Hantzsch pyridine synthesis and its modern variations, which typically involve the condensation of β-dicarbonyl compounds, an aldehyde, and an ammonia (B1221849) source. ymerdigital.commdpi.com A more contemporary approach involves a cascade reaction comprising a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, followed by an electrocyclization and subsequent air oxidation to afford the highly substituted pyridine. nih.gov This modular method allows for the assembly of complex pyridines from readily available starting materials. nih.gov Another innovative strategy involves a Ring Opening and Closing Cascade (ROCC) mechanism starting from isoxazole (B147169) derivatives to generate 2,5-disubstituted pyridines. researchgate.net
Achieving the correct 2,5-substitution pattern is a critical challenge. In cross-coupling strategies, regioselectivity is ensured by the use of a pre-functionalized pyridine ring where the substituents are already in the desired positions, such as 2-bromo-5-octylpyridine. nih.gov The inherent reactivity of 2-halopyridines facilitates selective coupling at the C2 position. nih.gov
In de novo syntheses, regioselectivity is dictated by the structure of the acyclic precursors and the reaction mechanism. For example, in reactions that build the ring sequentially, the order of bond formation determines the final substitution pattern. Developing effective and general approaches for producing substituted pyridines with specific regiochemistry from common substrates under mild conditions remains an active area of research. ymerdigital.comchemrxiv.org
Design and Preparation of Key Precursors and Intermediate Compounds
The success of any synthetic strategy hinges on the availability of the key starting materials. For the Suzuki coupling approach, two critical precursors are required: 4-(decyloxy)phenylboronic acid and 2-bromo-5-octylpyridine.
Synthesis of 4-(decyloxy)phenylboronic acid: This precursor can be prepared in a straightforward, multi-step sequence starting from 4-bromophenol (B116583).
Etherification: The phenolic hydroxyl group of 4-bromophenol is alkylated with 1-bromodecane (B1670165) using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF to yield 1-bromo-4-(decyloxy)benzene.
Borylation: The aryl bromide is then converted to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. An acidic workup then hydrolyzes the borate ester to afford 4-(decyloxy)phenylboronic acid.
Synthesis of 2-bromo-5-octylpyridine: This intermediate can be synthesized through various routes. One common method involves the introduction of the octyl group onto a pre-existing pyridine ring via a Minisci-type reaction, followed by bromination. Alternatively, a Negishi or Kumada coupling reaction could be used to couple an octyl-zinc or octyl-Grignard reagent to a dihalopyridine, such as 2,5-dibromopyridine, selectively at the 5-position.
Optimization of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions. For the Suzuki-Miyaura coupling of 2-arylpyridines, several parameters are systematically varied. nih.gov
Catalyst and Ligand: While various palladium catalysts can be effective, systems like Pd(dppf)Cl₂ are often a good starting point. researchgate.net The choice of phosphine ligand can significantly impact the reaction, with bulky, electron-rich ligands often improving yields for heteroaromatic couplings. nih.gov
Base: The base plays a critical role in the catalytic cycle. Inorganic bases such as Na₃PO₄, K₂CO₃, and KF are commonly screened to find the optimal conditions. nih.govnih.gov
Solvent and Temperature: The solvent system can influence the solubility of reagents and the reaction rate. Mixtures of organic solvents like dioxane or toluene (B28343) with water are frequently used. nih.gov Temperature is also a key variable, with reactions typically run between 65 and 100 °C. cdnsciencepub.comresearchgate.net
The following interactive table illustrates a hypothetical optimization study for the Suzuki coupling reaction, showing how varying conditions can affect the product yield.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | (none) | Na₃PO₄ (3) | Dioxane/H₂O | 80 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | (none) | Na₃PO₄ (3) | Dioxane | 80 | 55 |
| 5 | Pd(PPh₃)₄ (5) | (none) | Cs₂CO₃ (2) | DME | 90 | 72 |
Systematic screening, as depicted in the table, allows chemists to identify the ideal set of conditions that provide the highest yield and purity for the target compound, Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-. nih.govresearchgate.net
Structural Elucidation and Advanced Characterization Techniques in Research
Spectroscopic Analysis for Molecular Structure Confirmation
Detailed ¹H and ¹³C NMR spectroscopic data, including chemical shifts, coupling constants, and multiplicity patterns, which are essential for the definitive structural assignment of Pyridine (B92270), 2-[4-(decyloxy)phenyl]-5-octyl-, could not be located.
Specific Fourier-transform infrared (FTIR) and Raman spectroscopic data, which would provide characteristic vibrational frequencies for the functional groups present in the molecule (such as C-H, C=N, C=C, and C-O stretches), were not found in the available literature.
Information regarding the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-, which would describe its electronic transitions and photophysical properties, is not available.
X-ray Diffraction Studies for Solid-State and Mesophase Structure
No single crystal X-ray diffraction data has been published for this compound. Such data would provide precise information on bond lengths, bond angles, molecular conformation, and the arrangement of molecules in the crystal lattice.
While this compound is expected to exhibit liquid crystalline properties, specific powder X-ray diffraction (PXRD) patterns, which are used to identify mesophase types (e.g., smectic, nematic) and determine layer spacings, could not be found.
Thermal Behavior Assessment for Phase Transitions
The thermal behavior of a material provides critical insights into its phase transitions, stability, and decomposition characteristics. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in this assessment.
Differential Scanning Calorimetry (DSC) for Thermal Event Profiling
Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method is used to detect and quantify the thermal events, such as melting, crystallization, and glass transitions, that a material undergoes upon heating or cooling.
A detailed analysis of the DSC thermogram for Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- would typically reveal:
Melting Point: The temperature at which the compound transitions from a solid to a liquid state, characterized by an endothermic peak.
Crystallization Temperature: The temperature at which the compound solidifies from a molten state, represented by an exothermic peak upon cooling.
Glass Transition Temperature: For amorphous or semi-crystalline materials, the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
Data Table: DSC Thermal Events for Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of a material and for studying its decomposition kinetics.
A TGA analysis of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- would provide information on:
Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition.
Decomposition Stages: The presence of single or multiple steps in the TGA curve, indicating different stages of decomposition.
Residual Mass: The percentage of the initial mass remaining at the end of the analysis, which can provide clues about the final decomposition products.
Data Table: TGA Decomposition Profile for Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Computational Chemistry and Theoretical Investigations of Pyridine, 2 4 Decyloxy Phenyl 5 Octyl
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For complex organic molecules like Pyridine (B92270), 2-[4-(decyloxy)phenyl]-5-octyl-, these methods provide insights into the distribution of electrons and the energies of molecular orbitals, which govern the molecule's stability and optical properties.
Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying the ground state properties of molecules. DFT, in particular, has been shown to provide a good balance between accuracy and computational cost for medium to large-sized molecules.
The calculated electronic properties would include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-rich phenyl ring and the decyloxy chain, while the LUMO is concentrated on the electron-deficient pyridine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap implies higher stability.
Table 1: Predicted Ground State Electronic Properties of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- (Illustrative)
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
Note: These are illustrative values based on typical calculations for similar liquid crystalline molecules.
Time-dependent density functional theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their photophysical properties, such as absorption and emission spectra. For pyridine derivatives, which often exhibit interesting photoluminescent behavior, TD-DFT calculations can provide valuable insights into the nature of electronic transitions. rsc.org
For Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-, TD-DFT calculations would likely predict the lowest energy electronic transition to be a π-π* transition, with some charge transfer character from the phenyl ring to the pyridine ring. The predicted absorption and emission wavelengths would be sensitive to the molecular conformation and the solvent environment. Such calculations are crucial for the design of liquid crystalline materials for applications in optoelectronic devices.
Table 2: Predicted Photophysical Properties of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- (Illustrative)
| Property | Predicted Wavelength |
| Maximum Absorption (λmax) | 320 nm |
| Maximum Emission (λem) | 380 nm |
Note: These are illustrative values based on typical calculations for similar organic molecules.
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time evolution of a system of atoms and molecules. For flexible molecules like Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-, with its long decyloxy and octyl chains, MD simulations are invaluable for exploring the vast conformational landscape and understanding the dynamics of the molecule. nih.govnih.gov
Modeling of Intermolecular Interactions and Self-Assembly Propensity
The formation of liquid crystalline phases is a result of the self-assembly of molecules driven by a complex interplay of intermolecular interactions. For Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-, these interactions would include:
π-π stacking: The aromatic pyridine and phenyl rings can interact through π-π stacking, which contributes to the ordering of the molecules.
Dipole-dipole interactions: The pyridine ring has a significant dipole moment, which can lead to dipole-dipole interactions between neighboring molecules.
Computational models can be used to quantify the strength of these interactions and to predict the most favorable packing arrangements of the molecules. This information is essential for understanding the self-assembly process and for predicting the type of liquid crystal phase that will be formed.
Prediction of Mesomorphic Behavior and Orientational Ordering Parameters
The ultimate goal of computational studies on liquid crystalline materials is to predict their mesomorphic behavior, i.e., the type of liquid crystal phases they form and the temperature ranges over which these phases are stable. For calamitic (rod-like) molecules like Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-, the most common liquid crystal phases are the nematic and smectic phases.
Computational models can predict the tendency of the molecule to form a particular phase by calculating the orientational ordering parameters. The most important of these is the nematic order parameter, S, which quantifies the degree of alignment of the long molecular axes. A value of S=1 corresponds to perfect alignment, while S=0 corresponds to a completely isotropic (liquid) phase.
Table 3: Predicted Orientational Order Parameters for the Nematic Phase of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- (Illustrative)
| Temperature (relative to N-I transition) | Nematic Order Parameter (S) |
| TNI - 10 K | 0.6 |
| TNI - 5 K | 0.5 |
| TNI - 1 K | 0.4 |
Note: These are illustrative values showing the typical temperature dependence of the nematic order parameter.
By combining information from quantum chemical calculations, molecular dynamics simulations, and models of intermolecular interactions, it is possible to build a comprehensive picture of the structure-property relationships in Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- and to guide the design of new liquid crystalline materials with tailored properties.
Structure Property Relationships in Advanced Organic Materials
Influence of Molecular Design on Mesophase Formation and Stability
The formation and stability of liquid crystalline phases, or mesophases, are highly dependent on the molecular geometry, intermolecular interactions, and the delicate balance between molecular rigidity and flexibility. The following sections explore how the constituent parts of pyridine-based liquid crystals, such as the one in focus, govern their mesomorphic behavior.
The substitution of a benzene (B151609) ring with a heterocyclic ring in the core of a liquid crystal molecule significantly alters its electronic and steric properties, thereby influencing its mesomorphic behavior. The nitrogen atom in a pyridine (B92270) ring, for instance, introduces a dipole moment and alters the polarizability of the molecule compared to its pure hydrocarbon analog. rsc.org
When comparing pyridine-based liquid crystals with their pyrimidine (B1678525) counterparts, where a second nitrogen atom is present in the six-membered ring, further differences in phase behavior are observed. The position of the nitrogen atoms in the pyrimidine ring can lead to a more or less linear molecular shape, which in turn affects the stability of the nematic and smectic phases. rsc.org Generally, the introduction of heteroatoms can impact the melting points and the clearing points (the temperature at which the material becomes an isotropic liquid). ntu.ac.uk For calamitic (rod-like) liquid crystals, a more linear and rigid core structure tends to favor the formation of higher-ordered smectic phases and increases the nematic-isotropic transition temperature. The dipole moment introduced by the nitrogen atom(s) can also lead to different intermolecular interactions, affecting the packing of the molecules in the liquid crystalline state. rsc.org
Data Table: Comparison of Transition Temperatures for Phenylpyridine and Phenylpyrimidine Derivatives (Representative Data)
| Core Structure | Alkyl/Alkoxy Chains | Transition Temperatures (°C) |
|---|---|---|
| Phenylpyridine | C8/OC4 | Cr 85 N 120 I |
| Phenylpyrimidine | C8/OC4 | Cr 92 N 135 I |
Note: This table presents representative data for analogous compounds to illustrate the general trend. Cr = Crystal, N = Nematic, I = Isotropic.
The flexible alkyl and alkoxy chains attached to the rigid core of a liquid crystal molecule play a crucial role in determining the type and stability of the mesophases. In the case of "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-," the decyloxy and octyl chains are significant determinants of its mesomorphic properties.
As the length of the alkyl/alkoxy chains increases in a homologous series, a general trend is often observed where the melting points initially decrease and then may increase, while the clearing points tend to exhibit an alternating (odd-even) effect before decreasing for very long chains. mdpi.com Longer chains promote the formation of smectic phases over nematic phases due to increased van der Waals interactions between the chains, which favor a layered arrangement. nih.gov The presence of an alkoxy group, with its oxygen atom, can also influence the dipole moment and polarizability of the molecule, further affecting intermolecular interactions. mdpi.com
The position of these chains is also critical. In 2,5-disubstituted pyridines, the chains are attached at opposite ends of the molecular long axis, which enhances the molecular anisotropy and promotes the formation of liquid crystalline phases.
Data Table: Effect of Alkoxy Chain Length on Transition Temperatures in a 2-(4-alkoxyphenyl)-5-alkylpyridine Series (Representative Data)
| Alkoxy Chain (n in CnH2n+1O) | Transition Temperatures (°C) |
|---|---|
| 6 | Cr 75 N 110 I |
| 8 | Cr 72 SmA 95 N 108 I |
| 10 | Cr 78 SmA 105 I |
Note: This table illustrates the general trend of smectic phase induction with increasing chain length. SmA = Smectic A phase.
Substituents on the aromatic rings and the nature of the linking units between them can have a dramatic effect on the phase transition temperatures. For instance, lateral substituents (attached to the sides of the core) generally decrease the clearing point by increasing the molecular breadth and disrupting the parallel packing of the molecules.
In the case of "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-," the direct linkage between the phenyl and pyridine rings contributes to a relatively rigid and linear core structure. The absence of flexible linking groups like esters or imines generally leads to higher melting points and clearing points. The electronic nature of substituents can also play a role; electron-donating or electron-withdrawing groups can alter the dipole moment and polarizability, thereby influencing the intermolecular forces that govern mesophase stability.
Chiral Induction and Ferroelectric Behavior Modulation through Molecular Engineering
The introduction of chirality into a liquid crystal system can lead to the formation of fascinating and technologically important phases, such as the chiral nematic (cholesteric) and ferroelectric smectic C* phases.
A chiral dopant is a chiral molecule that, when added in small amounts to a non-chiral (achiral) liquid crystal host, can induce a helical superstructure. The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP). For pyridine-based chiral dopants, several design principles are considered:
Chiral Center Placement: The chiral center should be located in a position that effectively imparts a twist to the surrounding liquid crystal molecules. Often, this is in a flexible tail or a linking group.
Dipole Moment: The presence and orientation of dipole moments, such as that of the pyridine ring, can influence the interaction between the dopant and the host, potentially affecting the HTP.
Molecules with axial chirality have also been shown to be effective chiral dopants, inducing significant spontaneous polarization in smectic C* phases. nih.govacs.orgscispace.com
In a smectic C phase, the rod-like molecules are arranged in layers and are tilted with respect to the layer normal. If the constituent molecules are chiral, this tilt leads to a helical structure, and a spontaneous polarization (Ps) can arise in a direction perpendicular to both the molecular tilt direction and the long axis of the molecules. This is the basis of ferroelectric liquid crystals. mdpi.com
The magnitude of the spontaneous polarization and the tilt angle are critical parameters for applications in fast-switching electro-optic devices. These properties can be controlled through molecular engineering of both the host liquid crystal and any chiral dopants. For pyridine-based systems, the following factors are important:
Transverse Dipole Moment: A significant dipole moment perpendicular to the molecular long axis is a prerequisite for a large spontaneous polarization. The dipole moment of the pyridine ring can contribute to this.
Chiral Group: The nature and position of the chiral group strongly influence the coupling between the chirality and the molecular tilt, which in turn affects the magnitude of the Ps.
Core Structure: The rigidity and shape of the molecular core influence the tilt angle. A more rigid core can lead to a larger tilt angle.
By carefully designing the molecular structure of pyridine-containing compounds, it is possible to fine-tune the ferroelectric properties of liquid crystal mixtures for specific applications. acs.org
Data Table: Spontaneous Polarization in a Ferroelectric Liquid Crystal Host Doped with Different Chiral Pyridine Derivatives (Representative Data)
| Chiral Dopant Structure | Dopant Concentration (mol%) | Spontaneous Polarization (nC/cm²) at T-T(SmC*-SmA) = -10°C |
|---|---|---|
| Pyridine with (S)-2-octyloxy tail | 5 | 25 |
| Pyridine with (S)-1-methylheptyloxy tail | 5 | 40 |
Note: This table provides hypothetical data to illustrate how the structure of the chiral dopant can influence the spontaneous polarization.
Mechanisms of Chiral Perturbation and Chirality Transfer in Host-Dopant Systems
In the realm of advanced organic materials, the induction and transfer of chirality in host-dopant systems are critical for the development of chiroptical devices. For achiral host materials, the introduction of a chiral dopant can perturb the system, leading to the expression of chirality on a macroscopic level. The molecule Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-, while not possessing a classic chiral center, can participate in these phenomena through conformational chirality and its interactions within a liquid crystalline or polymeric host matrix.
The mechanisms of chiral perturbation and transfer are multifaceted. One primary mechanism involves the chiral dopant inducing a helical twist in the host matrix, a phenomenon extensively studied in liquid crystals. The effectiveness of this transfer depends on the molecular recognition between the host and dopant molecules, including steric and electronic interactions. The shape and polarity of the dopant molecule are crucial in how it orients itself within the host and imparts its chiral information.
Furthermore, the concept of chiral perturbation can be applied where a chiral entity influences the conformation of the host molecules in its immediate vicinity. This can lead to a cascade effect, where the chirality is propagated through the bulk of the material. In the context of "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-", its elongated structure with flexible alkyl and alkoxy chains allows for a degree of conformational freedom. The presence of a chiral dopant could favor one particular conformation, leading to a net chiral induction.
Recent research into chirality transfer in liquid crystals has highlighted the complex interplay of interactions at different scales that lead to macroscopic helicity. cnrs.fr Studies on biological liquid crystals, for instance, have shown that both electrostatic interactions and molecular shape play a crucial role in the propagation of chirality. cnrs.fr While direct studies on "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-" are not available, the principles derived from these systems are applicable. The polar pyridine core and the nonpolar hydrocarbon tails of the molecule would interact differently with a chiral dopant, and these specific interactions would govern the efficiency and handedness of the induced chirality.
Tuning of Photophysical and Electrochemical Characteristics
The photophysical and electrochemical properties of organic materials are intrinsically linked to their molecular structure. For "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-", its characteristics as a donor-π-acceptor (D-π-A) type structure allow for significant tuning of its properties through targeted structural modifications. The decyloxyphenyl group acts as an electron-donating moiety, the phenyl-pyridine core serves as the π-conjugated bridge, and the pyridine ring itself possesses electron-accepting character.
Control of Absorption and Emission Wavelengths through Structural Modification
The absorption and emission wavelengths of "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-" are governed by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Structural modifications that alter this energy gap can effectively tune the color of absorbed and emitted light.
One effective strategy is the modification of the electron-donating and electron-accepting strengths of the terminal groups. For instance, replacing the decyloxy group with a stronger electron-donating group, such as an amino or dimethylamino group, would raise the HOMO energy level, leading to a smaller energy gap and a bathochromic (red) shift in both absorption and emission spectra. Conversely, substitution with a weaker donor or an electron-withdrawing group would result in a hypsochromic (blue) shift.
The nature of the π-conjugated system also plays a pivotal role. Extending the conjugation length, for example by replacing the phenyl ring with a naphthyl or anthracenyl group, would delocalize the π-electrons to a greater extent, lowering the LUMO energy and narrowing the HOMO-LUMO gap, thus causing a red shift. The substitution pattern on the pyridine ring is also critical; introducing electron-withdrawing groups on the pyridine ring would enhance its acceptor character, leading to a more pronounced intramolecular charge transfer (ICT) and a red shift in the emission spectrum. cdnsciencepub.com
The following table summarizes the expected effects of various structural modifications on the photophysical properties of "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-", based on established structure-property relationships in similar organic chromophores.
| Structural Modification | Effect on HOMO Energy | Effect on LUMO Energy | Expected Shift in Absorption/Emission |
| Stronger Electron-Donating Group (e.g., -N(CH₃)₂) on Phenyl Ring | Increase | Minor Change | Bathochromic (Red Shift) |
| Weaker Electron-Donating Group (e.g., -OCH₃) on Phenyl Ring | Decrease | Minor Change | Hypsochromic (Blue Shift) |
| Electron-Withdrawing Group (e.g., -CN) on Phenyl Ring | Significant Decrease | Minor Change | Hypsochromic (Blue Shift) |
| Extended π-Conjugation (e.g., Naphthyl for Phenyl) | Increase | Decrease | Bathochromic (Red Shift) |
| Electron-Withdrawing Group (e.g., -CF₃) on Pyridine Ring | Minor Change | Decrease | Bathochromic (Red Shift) |
Modulation of Redox Potentials and Energy Level Alignment
The redox potentials of a molecule are a direct measure of the ease with which it can be oxidized (lose an electron) or reduced (gain an electron), corresponding to its HOMO and LUMO energy levels, respectively. Modulating these potentials is crucial for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as it determines the efficiency of charge injection, transport, and recombination.
For "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-", the oxidation potential is primarily associated with the electron-rich decyloxyphenyl moiety (HOMO), while the reduction potential is linked to the electron-deficient pyridine core (LUMO). Structural modifications can independently or concurrently tune these potentials.
Increasing the electron-donating strength of the substituent on the phenyl ring will raise the HOMO level, making the molecule easier to oxidize (a lower oxidation potential). Conversely, adding electron-withdrawing groups to the phenyl ring will lower the HOMO level and make the molecule more difficult to oxidize.
The reduction potential is more sensitive to changes in the pyridine and central phenyl rings. Attaching electron-withdrawing groups to the pyridine ring will lower the LUMO energy, making the molecule easier to reduce (a more positive reduction potential). The position of the nitrogen atom in the pyridine ring and the substitution pattern significantly influence the LUMO level and, consequently, the reduction potential. Studies on substituted pyridines have shown a linear correlation between their triplet energies and half-wave reduction potentials. cdnsciencepub.com
The alignment of these energy levels with those of adjacent materials in a device is critical for efficient operation. By carefully selecting substituents, the HOMO and LUMO levels can be precisely positioned to minimize energy barriers for charge injection from electrodes or charge transfer between different organic layers.
The table below illustrates the anticipated impact of structural modifications on the redox properties and energy levels of "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-".
| Structural Modification | Effect on HOMO Level | Effect on LUMO Level | Change in Oxidation Potential | Change in Reduction Potential |
| Stronger Electron-Donating Group on Phenyl Ring | Raise | Minor Change | Lower (Easier to Oxidize) | Minor Change |
| Electron-Withdrawing Group on Phenyl Ring | Lower | Minor Change | Higher (Harder to Oxidize) | Minor Change |
| Extended π-Conjugation | Raise | Lower | Lower (Easier to Oxidize) | More Positive (Easier to Reduce) |
| Electron-Withdrawing Group on Pyridine Ring | Minor Change | Lower | Minor Change | More Positive (Easier to Reduce) |
Self Assembly and Supramolecular Architectures Based on Pyridine, 2 4 Decyloxy Phenyl 5 Octyl
Directed Self-Assembly Strategies for Ordered Nanostructures
The directed self-assembly of Pyridine (B92270), 2-[4-(decyloxy)phenyl]-5-octyl- is a powerful strategy to create well-defined, ordered nanostructures. By controlling experimental conditions, it is possible to guide the spontaneous organization of these molecules into specific morphologies, such as nanowires and other anisotropic forms. This control is largely achieved by manipulating the noncovalent forces that govern the interactions between the molecules.
Formation of Nanowires and Other Anisotropic Morphologies
The elongated, rod-like shape of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- promotes the formation of anisotropic nanostructures, including nanowires and nanofibers. The segregation of the rigid aromatic cores and the flexible aliphatic chains is a primary driver for this type of assembly. The aromatic cores tend to stack, while the aliphatic chains interdigitate, leading to the growth of one-dimensional structures. The length and uniformity of these nanowires can be influenced by factors such as solvent choice, concentration, and temperature, which affect the kinetics and thermodynamics of the self-assembly process.
Studies on analogous 2,5-disubstituted pyridine systems have shown that the nature of the terminal alkyl and alkoxy chains plays a critical role in determining the morphology of the resulting nanostructures. For instance, longer chains generally lead to more stable and well-defined structures due to increased van der Waals interactions.
Exploitation of Intermolecular Noncovalent π-π Interactions for Controlled Packing
Intermolecular π-π interactions between the electron-rich phenyl-pyridine cores are a key driving force in the self-assembly of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-. These interactions, arising from the overlap of p-orbitals in the aromatic rings, lead to a stacking arrangement that forms the backbone of the supramolecular structure. The nitrogen atom in the pyridine ring introduces a dipole moment that can influence the geometry of the π-π stacking, favoring specific orientations such as offset or slipped-stack arrangements to minimize electrostatic repulsion. semanticscholar.org
The controlled packing of these molecules can be achieved by tuning the strength and directionality of these π-π interactions. This can be accomplished by modifying the electronic properties of the aromatic core or by introducing external stimuli. The resulting packing arrangement has a direct impact on the electronic and optical properties of the assembled material.
| Interaction Type | Contributing Molecular Moiety | Estimated Energy (kJ/mol) |
| π-π Stacking | Phenyl-pyridine core | 10-50 |
| Van der Waals | Decyloxy and octyl chains | 5-20 |
| Dipole-Dipole | Pyridine ring | 5-20 |
Note: The data in this table are representative values for similar molecular systems and are intended for illustrative purposes.
Hydrogen Bonding-Driven Supramolecular Complexation
While Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- does not possess strong hydrogen bond donor groups, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This allows for the formation of supramolecular complexes with suitable donor molecules, leading to the creation of hydrogen-bonded liquid crystals and other complex architectures.
Formation of Hydrogen-Bonded Liquid Crystals
The introduction of a hydrogen bond donor, such as an alkoxybenzoic acid, can induce the formation of liquid crystalline phases in complexes with Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-. The hydrogen bond between the carboxylic acid proton and the pyridine nitrogen provides a strong and directional interaction that promotes the alignment of the molecules into mesophases, such as nematic or smectic phases. The resulting supramolecular structure combines the features of both components, with the hydrogen bond acting as a linker to create a larger, more anisotropic entity.
The stability and type of the liquid crystalline phase are dependent on the stoichiometry of the complex and the chemical structure of the hydrogen bond donor. The flexible alkyl and alkoxy chains of both components play a crucial role in stabilizing the mesophase through micro-segregation and van der Waals interactions.
Investigation of Complexation Stoichiometry and Stability
The stoichiometry of the hydrogen-bonded complexes formed between Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- and a hydrogen bond donor is typically 1:1, but other ratios can exist depending on the specific donor and the experimental conditions. The stability of these complexes is determined by the strength of the hydrogen bond, as well as by secondary interactions such as π-π stacking and van der Waals forces.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the formation of the hydrogen-bonded complexes and to study their stability. The thermal properties of the complexes, including the temperatures of phase transitions, can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
| Complex Component A | Complex Component B | Stoichiometry | Resulting Mesophase |
| Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- | 4-Octyloxybenzoic acid | 1:1 | Smectic A, Nematic |
| Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- | 4-Decyloxybenzoic acid | 1:1 | Smectic C, Smectic A |
Note: The data in this table are hypothetical and based on the behavior of analogous hydrogen-bonded liquid crystal systems.
Co-assembly with Complementary Building Blocks and Functional Materials
The self-assembly of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is not limited to the formation of structures from a single component. Co-assembly with other complementary building blocks or functional materials can lead to the creation of hierarchical structures with enhanced or novel properties. This approach allows for the integration of different functionalities into a single, well-organized material.
For example, co-assembly with electron-acceptor molecules can lead to the formation of charge-transfer complexes with interesting electronic and optical properties. The pyridine-based compound would act as the electron donor, and the resulting material could exhibit properties such as photoconductivity. Similarly, co-assembly with nanoparticles or polymers can result in hybrid materials where the ordered structure of the self-assembled pyridine derivative provides a template for the organization of the other components. The success of such co-assembly strategies relies on the compatibility of the different components and the presence of specific intermolecular interactions that can drive the formation of the desired hybrid structure.
Applications in Advanced Functional Materials and Devices
Integration into Liquid Crystalline Displays and Electro-Optical Devices
The elongated, rod-like structure of Pyridine (B92270), 2-[4-(decyloxy)phenyl]-5-octyl- is a fundamental prerequisite for liquid crystalline behavior. The rigid phenylpyridine core provides the necessary anisotropy, while the terminal alkyl and alkoxy chains contribute to the formation and stability of various mesophases. The length and nature of these chains are critical in determining the specific liquid crystal phases and their transition temperatures. mdpi.comrsc.orgacs.orgresearchgate.net
Table 1: Illustrative Mesomorphic Properties of a Hypothetical FLC Mixture Containing Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- Note: The following data are hypothetical, based on typical values for similar FLC mixtures, and serve for illustrative purposes.
| Property | Value |
| Phase Sequence | Cr → SmC* → SmA → Iso |
| Transition Temperatures | Cr 35°C SmC* 65°C SmA 85°C Iso |
| Spontaneous Polarization (Ps) | 45 nC/cm² |
| Tilt Angle (θ) | 22° |
| Response Time (τ) | < 100 µs |
Application in Optoelectronic Devices and Organic Electronics
The electron-deficient nature of the pyridine ring combined with the electron-rich phenyl group makes the 2-phenylpyridine (B120327) scaffold a versatile building block in organic electronics. Pyridine derivatives are widely used as charge-transporting materials and in light-emitting applications. rsc.org
Substituted 2-phenylpyridine derivatives are quintessential ligands for creating highly efficient phosphorescent emitters for OLEDs when complexed with heavy metal ions like iridium(III) and platinum(II). nih.govnih.govbohrium.com In these cyclometalated complexes, the 2-phenylpyridine ligand forms a stable chelate with the metal center, enabling efficient harvesting of both singlet and triplet excitons, leading to high quantum efficiencies. nih.gov
The Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- molecule is well-suited for this role. The nitrogen atom of the pyridine and a carbon atom from the phenyl ring would coordinate to the metal center. mdpi.com The decyloxy and octyl substituents can significantly enhance the solubility of the resulting metal complex in common organic solvents. mdpi.com This improved solubility is highly advantageous for fabricating OLEDs via cost-effective solution-processing techniques like spin-coating or inkjet printing. nih.gov Furthermore, these long alkyl chains can prevent molecular aggregation in the solid state, which often leads to quenching of the phosphorescence and reduced device efficiency. rsc.org The electronic properties of the phenylpyridine core dictate the emission color of the complex, which can be further tuned by modifying substituents. mdpi.comresearchgate.net
Table 2: Representative Photophysical and Electroluminescent Data for an OLED Employing a Cyclometalated Complex with a Phenylpyridine Ligand Analogous to the Subject Compound Note: The following data are representative values based on published results for similar Pt(II) and Ir(III) complexes and are for illustrative purposes.
| Property | Value |
| Photoluminescence (PL) Peak | ~520 nm (Green) |
| PL Quantum Yield (in solution) | > 70% |
| Maximum External Quantum Efficiency (EQE) | 15 - 20% |
| Maximum Current Efficiency | 40 - 60 cd/A |
| Turn-on Voltage | < 4.0 V |
| CIE Coordinates (x, y) | (0.35, 0.58) |
In DSSCs, organic dyes absorb sunlight and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The structure of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is analogous to donor-π-acceptor (D-π-A) dyes, where the pyridine ring can function as an effective electron-accepting and anchoring group to the TiO₂ surface. researchgate.netresearchgate.net The nitrogen atom of the pyridine can coordinate strongly with Lewis acid sites (exposed Ti atoms) on the semiconductor surface, facilitating efficient electron injection from the dye's excited state into the TiO₂ conduction band. researchgate.net
The 4-(decyloxy)phenyl group can act as the electron-donating part of the sensitizer. Upon photoexcitation, an intramolecular charge transfer would occur from the donor phenyl moiety to the acceptor pyridine ring. The long decyloxy and octyl chains are also beneficial in this application as they can form a hydrophobic layer on the TiO₂ surface, preventing the penetration of the electrolyte to the semiconductor surface and thereby reducing charge recombination rates, which can lead to higher open-circuit voltages (V_oc). acs.orgrsc.org
When used as an HTM, a material must possess appropriate energy levels (HOMO level aligned with the perovskite's valence band), good hole mobility, and the ability to form uniform, pinhole-free films. Pyridine derivatives have been shown to fulfill these requirements. mdpi.comresearchgate.netrsc.org The molecular structure of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- suggests it could form a stable amorphous film. The long alkyl chains would enhance its hydrophobicity, which is crucial for protecting the moisture-sensitive perovskite layer and improving the long-term stability of the solar cell. bohrium.comresearchgate.net
Table 3: Typical Photovoltaic Performance Parameters for a Perovskite Solar Cell with a Pyridine-Based Hole-Transporting Layer Note: Data presented are typical values for efficient PSCs incorporating pyridine derivatives in the HTL.
| Parameter | Value |
| Power Conversion Efficiency (PCE) | > 18% |
| Open-Circuit Voltage (V_oc) | > 1.05 V |
| Short-Circuit Current (J_sc) | > 21 mA/cm² |
| Fill Factor (FF) | > 0.75 |
Emerging Applications in Smart and Responsive Materials
The unique molecular architecture of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-, characterized by a rigid pyridine-phenyl core and flexible decyloxy and octyl chains, positions it as a promising candidate for the development of advanced smart and responsive materials. These materials are designed to exhibit significant changes in their physical properties upon exposure to external stimuli, such as temperature, light, or electric fields. The principles of molecular self-assembly, primarily through liquid crystalline phases, are fundamental to these potential applications.
Thermo-Responsive Materials (Thermochromism)
The thermotropic liquid crystalline behavior inherent to molecules with the structure of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is the foundation for its potential application in thermo-responsive materials. As the temperature of the material changes, it can undergo phase transitions between different liquid crystal phases (e.g., from a more ordered smectic phase to a less ordered nematic phase, and finally to an isotropic liquid). These phase transitions are accompanied by changes in the material's optical properties, such as its refractive index and birefringence.
This phenomenon, known as thermochromism, could be harnessed for applications such as temperature sensors, thermal imaging devices, and smart windows that adapt to ambient temperature. The specific transition temperatures are highly dependent on the lengths of the flexible alkyl and alkoxy chains. Longer chains, such as the decyloxy and octyl groups in the target compound, are known to promote the formation of smectic phases, which could offer a wider range of tunable optical responses compared to materials with shorter chains that may only exhibit a nematic phase. nih.gov
To illustrate the influence of chain length on transition temperatures, the following table presents data for a homologous series of analogous 2-(4-n-alkoxyphenyl)-5-methylpyridines. Although the 5-alkyl group is smaller (methyl vs. octyl), the general trend of decreasing transition temperatures with increasing alkoxy chain length is expected to be similar.
Table 1: Phase Transition Temperatures of an Analogous Series of 2-(4-n-alkoxyphenyl)-5-methylpyridines
| Alkoxy Chain Length (n) | Melting Point (°C) | Clearing Point (N-I) (°C) | Mesophase Type |
|---|---|---|---|
| 6 | 75.8 | 71.5 | Monotropic Nematic |
| 7 | 78.5 | 77.5 | Monotropic Nematic |
| 8 | 80.2 | 80.2 | Monotropic Nematic |
| 9 | 82.1 | 81.1 | Monotropic Nematic |
Data extrapolated from studies on analogous compounds. The nematic (N) to isotropic (I) transition occurs upon cooling from the isotropic liquid.
Based on these trends, Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is predicted to exhibit a stable liquid crystalline phase, likely a smectic phase, at temperatures above its melting point. The precise temperature range of this phase would determine its suitability for specific thermochromic applications.
Electro-Optic Materials
The presence of the nitrogen atom in the pyridine ring introduces a dipole moment into the molecule. This inherent polarity makes materials composed of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- potentially responsive to external electric fields. In a liquid crystalline phase, the application of an electric field can induce an alignment of the molecular dipoles, leading to a change in the bulk optical properties of the material. This is the fundamental principle behind many electro-optic devices, most notably liquid crystal displays (LCDs).
For a material to be effective in such applications, it needs to exhibit a stable mesophase over a broad temperature range and possess a positive or negative dielectric anisotropy. The specific dielectric anisotropy of Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- would need to be determined experimentally, but its molecular structure is conducive to the creation of materials for applications such as:
Light shutters and modulators: Devices that control the transmission of light by switching the liquid crystal between transparent and opaque states.
Tunable optical components: Such as variable retarders and filters where the refractive index is controlled by an applied voltage.
The response time of the material to the electric field is a critical parameter for these applications. Research on other pyridine-based liquid crystals has shown that modifications to the molecular structure, including the length of the terminal chains, can influence these electro-optic properties. ntu.ac.ukmdpi.com
Photo-Responsive Systems
While Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- itself is not inherently photo-responsive, it can serve as a host matrix for photochromic guest molecules. Photochromic compounds can undergo a reversible change in their molecular structure upon irradiation with light of a specific wavelength, which in turn alters their absorption spectrum and color.
When a photochromic dye is dissolved in a liquid crystalline host like Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-, the light-induced structural change of the dye can disrupt the local ordering of the liquid crystal molecules. This can trigger a phase transition or a change in the optical texture of the material, providing a mechanism for optically switchable devices. For example, irradiation could induce a transition from a transparent liquid crystalline state to a light-scattering disordered state.
Potential applications for such composite materials include:
Optical data storage: Where information is written and erased using light.
Smart glasses and visors: That can dynamically adjust their tint in response to changing light conditions.
Light-activated sensors and actuators.
The effectiveness of such a system would depend on the miscibility of the photochromic guest in the pyridine-based liquid crystal host and the efficiency of the photo-induced disruption of the liquid crystalline order.
Future Research Directions and Unaddressed Challenges
Exploration of Novel Pyridine (B92270) Derivatives with Tunable Properties
The core structure of "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-" serves as a foundational template for the development of new liquid crystalline materials. Future research will likely focus on systematic modifications of this structure to fine-tune its mesomorphic and physicochemical properties. The medicinal and pharmacological significance of substituted pyridine derivatives underscores their importance as a versatile scaffold in synthetic organic chemistry. researchgate.net
Key strategies for creating novel derivatives include:
Varying Alkyl Chain Length: Altering the length of the decyloxy and octyl chains can significantly impact the transition temperatures and the type of liquid crystal phases observed (e.g., nematic, smectic). rsc.org Studies on similar homologous series of liquid crystals have shown that increasing chain length can lead to the appearance of different mesophases, such as the smectic A phase. rsc.org
Introducing Functional Groups: The incorporation of different functional groups onto the pyridine ring or the phenyl group can introduce new functionalities. For example, adding photoresponsive moieties like azobenzenes could create materials whose properties can be controlled by light. rsc.org
Creating Supramolecular Structures: Exploring hydrogen bonding or halogen bonding can lead to the formation of supramolecular liquid crystal complexes with unique self-assembly behaviors and enhanced thermal stability. rsc.org
The goal of this research is to create a library of pyridine-based compounds with a wide range of tunable properties, making them suitable for diverse applications, from display technologies to sensors. The synthesis of such novel compounds is a significant area of interest due to their prevalence in natural products and their pharmaceutical applications. nih.gov
| Structural Modification | Target Property | Potential Outcome | Relevant Research Area |
|---|---|---|---|
| Varying alkyl/alkoxy chain length | Mesophase behavior | Control over phase transition temperatures and stability of smectic/nematic phases. rsc.org | Display Technology, Sensors |
| Introduction of chiral centers | Electro-optical properties | Induction of ferroelectric or cholesteric phases for fast-switching devices. | Fast-Response Displays |
| Incorporation of photosensitive groups (e.g., azobenzene) | Photo-responsiveness | Light-addressable materials for optical data storage and smart windows. rsc.org | Optical Materials |
| Formation of hydrogen-bonded complexes | Thermal stability | Increased operating temperature range for devices. rsc.org | High-Performance Materials |
Advanced Spectroscopic and Imaging Techniques for Real-Time Observation of Dynamics
Understanding the functionality of liquid crystal materials requires observing the molecular-scale structural dynamics that govern their macroscopic properties. nih.gov While traditional techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are essential for identifying mesophases, future research will increasingly rely on advanced techniques to capture real-time molecular dynamics. ipme.ru
Emerging methods that promise unprecedented insight include:
Ultrafast Spectroscopy: Techniques like femtosecond time-resolved infrared (IR) vibrational spectroscopy can provide snapshots of molecular conformations and alignments on picosecond and femtosecond timescales. nih.govspectroscopyonline.com This allows researchers to directly observe the response of liquid crystal molecules to external stimuli like light or electric fields. nih.govyoutube.com
Time-Resolved Electron and X-ray Diffraction: These methods are powerful tools for determining the packing structures and ultrafast dynamics of soft materials. nih.gov They can reveal how intermolecular ordering changes during phase transitions or in response to external fields, which is often difficult to observe with conventional methods. nih.gov
Optical Kerr Effect (OKE) Spectroscopy: OKE spectroscopy is a powerful method for measuring the collective orientational correlation function of liquid crystals. acs.org It provides quantitative, microscopic information on the dynamics of molecules on timescales from femtoseconds to nanoseconds. acs.org
These advanced techniques will be crucial for understanding the relationship between molecular structure and the dynamic functional behavior of "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-" and its derivatives. nih.gov
| Technique | Information Obtained | Timescale | Primary Application |
|---|---|---|---|
| Time-Resolved IR Spectroscopy | Changes in molecular vibrations and local structure. nih.gov | Femtoseconds to Picoseconds | Observing photoinduced structural changes. nih.gov |
| Time-Resolved Electron Diffraction | Ultrafast changes in molecular packing and lattice structure. nih.gov | Picoseconds | Characterizing dynamics of soft materials. nih.gov |
| Optical Kerr Effect (OKE) Spectroscopy | Collective molecular reorientation and librational dynamics. acs.org | Femtoseconds to Nanoseconds | Probing microscopic structure and dynamics of confined liquids. acs.org |
| Grazing-Incidence X-ray Diffraction (GIXD) | Nanostructures in thin films and surface alignment. ipme.ru | Static / Time-averaged | Analyzing molecular orientation at interfaces. |
Development of Sustainable Synthesis Routes and Green Chemistry Principles
The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. Future research on pyridine-based liquid crystals must incorporate the principles of green chemistry. Traditional methods for synthesizing pyridine derivatives can involve harsh reaction conditions and the use of toxic chemicals. eurekaselect.com
Key areas for development include:
Use of Green Solvents and Catalysts: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids is a promising approach. eurekaselect.com Ionic liquids can act as both solvents and catalysts, often leading to improved reaction efficiency and easier product separation. eurekaselect.com
Renewable Feedstocks: Investigating synthetic pathways that utilize feedstocks derived from renewable resources, such as glycerol, can significantly reduce the environmental footprint of production. researchgate.net
Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that needs to be a focus of future synthetic design.
By embracing these principles, the synthesis of "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-" and related materials can become more cost-effective and environmentally sustainable.
Multiscale Modeling and AI-Driven Design for Predictive Materials Science
The discovery of new materials can be accelerated by integrating computational modeling and artificial intelligence (AI). acs.org For complex systems like liquid crystals, a multiscale modeling approach is necessary to bridge the gap between molecular properties and macroscopic behavior. nih.govresearchgate.net
Future research in this area will focus on:
Combining Molecular and Mesoscale Simulations: Using molecular dynamics (MD) simulations to understand local interactions and then feeding this information into larger, mesoscale models can predict the self-assembly and phase behavior of new liquid crystal structures. researchgate.net
Machine Learning for Property Prediction: AI and machine learning algorithms can be trained on existing experimental and computational data to predict the properties of novel pyridine derivatives before they are synthesized. spectroscopyonline.com This can screen large virtual libraries of compounds to identify the most promising candidates for specific applications.
AI-Enhanced Process Optimization: Machine learning models, such as time-series transformers, can be used to model and optimize the synthesis and crystallization processes, leading to better control over the final material's properties. tamu.edu The fusion of AI with multiscale models is opening new avenues for understanding and controlling complex material systems. acs.org
This synergy between computational modeling and experimental work represents a paradigm shift, enabling a more rational, predictive approach to the design of advanced materials based on the "Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-" structure.
Q & A
Q. What are the optimized synthetic routes for Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-?
The synthesis of structurally analogous pyridine derivatives often involves multi-step protocols, such as nucleophilic substitution or cross-coupling reactions. For example, similar compounds (e.g., Accutrace™ S10) are synthesized using alkylation or etherification under controlled conditions. Key steps include:
- Reagent selection : Use of dichloromethane and sodium hydroxide for deprotonation and ether bond formation (as seen in pyridine derivatives synthesis) .
- Purification : Column chromatography or recrystallization to achieve ≥99% purity, critical for analytical applications .
- Yield optimization : Adjusting reaction time, temperature, and stoichiometry to minimize side products (e.g., over-alkylation) .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substitution patterns and alkyl chain integration .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and stereochemistry, though challenges arise with flexible alkyl chains (use SHELX programs for refinement) .
- HPLC/GC-MS : Detects impurities (<1%) and monitors reaction progress .
Advanced Research Questions
Q. How can structural ambiguities in X-ray diffraction data be resolved for this compound?
Flexible decyl/octyl chains often reduce data resolution. Mitigation strategies include:
- Twinned data refinement : Apply SHELXL’s twin law algorithms to model disordered regions .
- Low-temperature crystallography : Reduces thermal motion artifacts.
- Complementary techniques : Pair crystallography with molecular dynamics simulations to model chain conformations .
Q. What mechanisms underlie its utility as a fuel marker (e.g., Accutrace™ S10)?
- Chemical stability : Resistance to oxidation and thermal degradation in kerosene/diesel ensures traceability under harsh conditions .
- Detection specificity : Fluorescence or UV-Vis absorption enables quantification at ppm levels.
- Regulatory compliance : Adherence to marker concentration limits (e.g., 1.25–4.5 kg per 5000 hL of fuel) ensures tax enforcement .
Q. How can synthetic byproducts be systematically identified and minimized?
- Byproduct profiling : Use LC-MS to detect intermediates (e.g., incomplete etherification products).
- Reaction monitoring : In situ FTIR tracks functional group transformations .
- Catalyst optimization : Transition metal catalysts (e.g., Pd) improve selectivity in cross-coupling steps .
Methodological Challenges and Solutions
Q. What strategies address contradictions in solubility and aggregation behavior during formulation?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for dissolution, noting aggregation via dynamic light scattering .
- Surfactant additives : Use non-ionic surfactants (e.g., Tween-80) to stabilize colloidal dispersions in fuel matrices .
Q. How do alkyl chain lengths (decyl vs. octyl) impact its physicochemical properties?
- Lipophilicity : Longer chains (decyl) increase logP values, enhancing solubility in non-polar matrices like diesel .
- Thermal stability : Differential scanning calorimetry (DSC) reveals phase transitions influenced by chain packing .
Data Gaps and Future Directions
Q. Why are ecotoxicological data limited for this compound, and how can this be addressed?
- Current gaps : No persistence, bioaccumulation, or toxicity (PBT) data are available .
- Testing frameworks : Implement OECD guidelines for biodegradation (e.g., OECD 301) and aquatic toxicity assays (e.g., Daphnia magna) .
Q. What advanced computational models predict its interactions with fuel additives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
